

# An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde

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## Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzaldehyde

Cat. No.: B140358

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This guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of **2,3,4-Trimethoxybenzaldehyde**. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into its biological significance.

## Chemical Structure and Formula

**2,3,4-Trimethoxybenzaldehyde** is an aromatic organic compound characterized by a benzene ring substituted with an aldehyde group and three methoxy groups at the 2, 3, and 4 positions.

Molecular Formula:  $C_{10}H_{12}O_4$ [\[1\]](#)

IUPAC Name: **2,3,4-trimethoxybenzaldehyde**[\[1\]](#)

CAS Number: 2103-57-3[\[1\]](#)

SMILES: COC1=C(C(=C(C=C1)C=O)OC)OC[\[1\]](#)

InChI Key: UCTUXUGXIFRVGX-UHFFFAOYSA-N[\[1\]](#)

Caption: Chemical structure of **2,3,4-Trimethoxybenzaldehyde**.

## Quantitative Data

The physicochemical and spectroscopic data for **2,3,4-Trimethoxybenzaldehyde** are summarized in the tables below.

## Physicochemical Properties

Property	Value	Reference
Molecular Weight	196.20 g/mol	[1]
Appearance	White to creamish crystalline powder	[2]
Melting Point	38-40 °C	[3]
Boiling Point	168-170 °C at 12 mmHg	[3]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	
Flash Point	113 °C (closed cup)	[3]
Refractive Index (n <sub>20/D</sub> )	1.5547	[3]

## Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment	Reference
10.244	s	Aldehyde H		
7.598	d	8.8 Hz	Aromatic H	
6.767	d	8.8 Hz	Aromatic H	
4.034	s	Methoxy H		
3.941	s	Methoxy H		
3.890	s	Methoxy H		

Chemical Shift (ppm)	Assignment
~190	Aldehyde C=O
~160, ~155, ~142	Aromatic C-O
~128, ~125, ~108	Aromatic C-H and C-C
~62, ~61, ~56	Methoxy C

Note: Specific peak assignments for  $^{13}\text{C}$  NMR were not available in the consulted literature. The provided values are approximate shifts based on typical ranges for these functional groups.

m/z	Relative Intensity	Assignment	Reference
196	99.99	$[\text{M}]^+$	<a href="#">[1]</a>
181	37.12	$[\text{M}-\text{CH}_3]^+$	<a href="#">[1]</a>
163	32.98	$[\text{M}-\text{CH}_3-\text{H}_2\text{O}]^+$	<a href="#">[1]</a>
150	18.37	Not specified	<a href="#">[1]</a>
179	17.87	Not specified	<a href="#">[1]</a>

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Vibration
~3050	Aromatic C-H	Stretch
~2950, ~2850	Aliphatic C-H (in $-\text{OCH}_3$ )	Stretch
~2820, ~2720	Aldehyde C-H	Stretch (Fermi resonance)
~1685	Aldehyde C=O	Stretch
~1600, ~1480	Aromatic C=C	Stretch
~1270, ~1090	Aryl-O (ether)	Stretch

Note: These are characteristic absorption ranges and may vary slightly in the actual spectrum.

## Experimental Protocols

### Synthesis of 2,3,4-Trimethoxybenzaldehyde

A common method for the synthesis of **2,3,4-Trimethoxybenzaldehyde** is the methylation of 2,3,4-trihydroxybenzaldehyde.

Materials:

- 2,3,4-trihydroxybenzaldehyde
- Dimethyl sulfate
- Sodium hydroxide (NaOH) solution (e.g., 35%)
- Phase transfer catalyst (e.g., trioctylmethylammonium chloride, tetrabutylammonium bromide)
- Water
- Organic solvent for extraction (e.g., toluene)

Procedure:

- In a reactor equipped with a thermometer, stirrer, and heating jacket, dissolve 150 g of 2,3,4-trihydroxybenzaldehyde in an appropriate amount of water with heating.
- Under stirring, add 600 mL of 35% NaOH solution, 600 g of dimethyl sulfate, and 12 g of a phase transfer catalyst mixture in three portions.
- Maintain the reaction temperature at 50-70°C and continue stirring to carry out the methylation reaction.
- After the reaction is complete, allow the mixture to stand and separate into layers.
- Collect the upper oily layer, which contains the crude product.
- Wash the organic layer with water.

- Perform vacuum distillation to purify the product.
- Cool the distilled product to induce crystallization, yielding **2,3,4-Trimethoxybenzaldehyde**.

## Spectroscopic Analysis

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2,3,4-Trimethoxybenzaldehyde** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 or 500 MHz). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A larger number of scans will be necessary compared to  $^1\text{H}$  NMR.
- Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak.

### 3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (ATR method): Place a small amount of the solid **2,3,4-Trimethoxybenzaldehyde** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

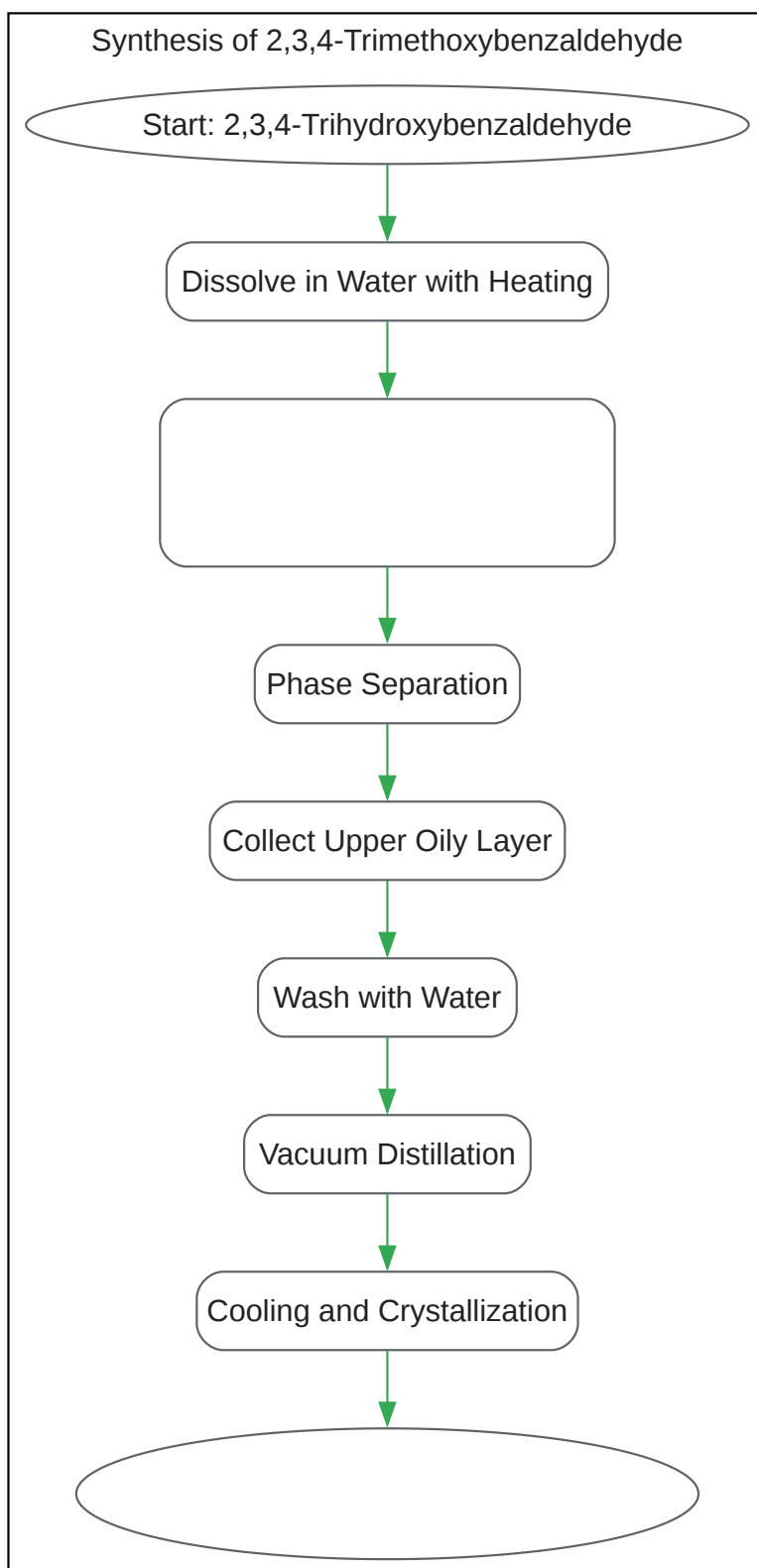
### 3.2.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, for instance, via direct infusion of a dilute solution or through a gas chromatograph (GC-MS).

- Ionization: Use an appropriate ionization method, such as Electron Ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer.
- Data Processing: Generate a mass spectrum by plotting the relative ion abundance against the  $m/z$  ratio.

## Mandatory Visualizations

### Synthesis Workflow



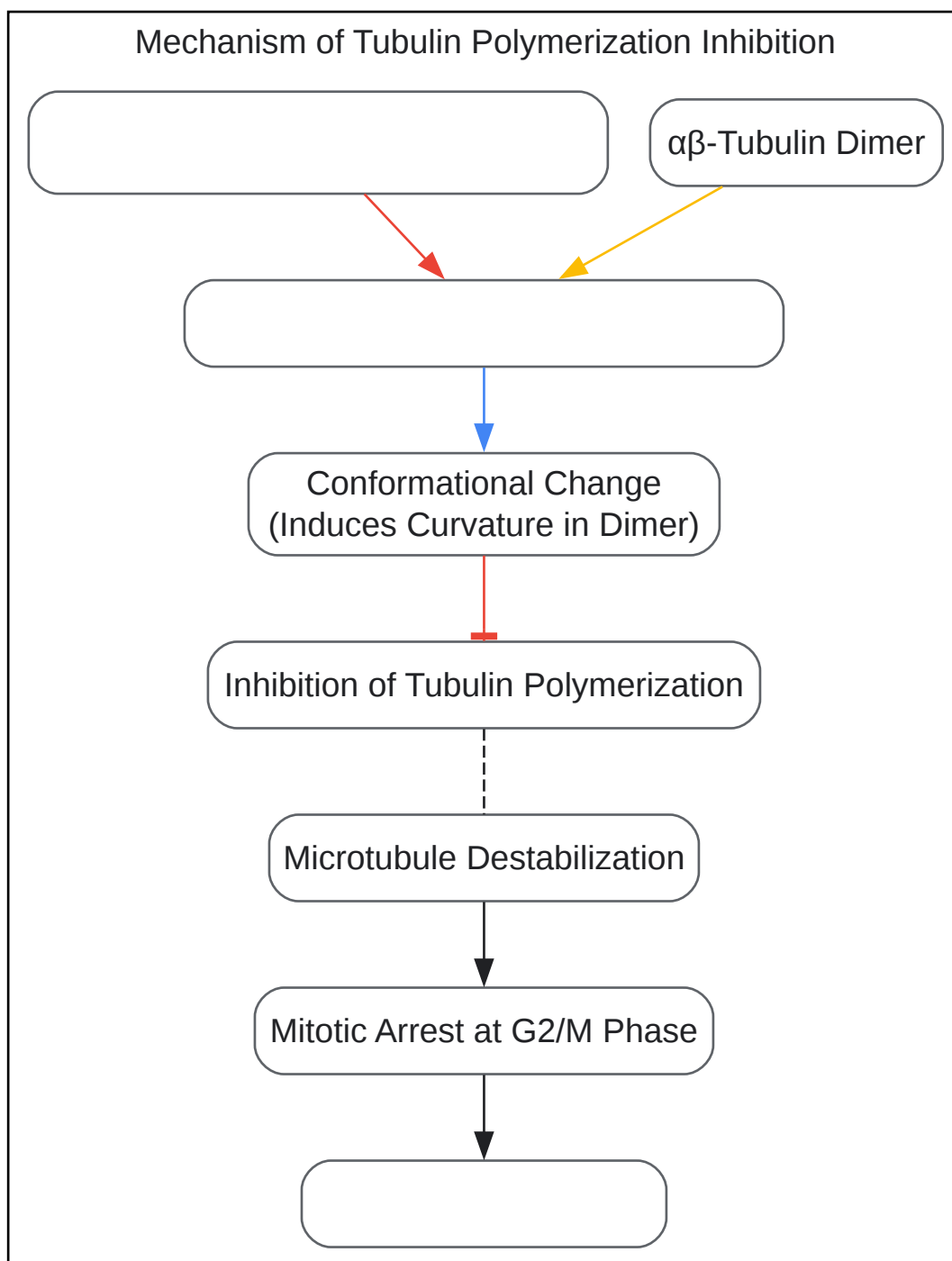
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Caption: Experimental workflow for the synthesis of **2,3,4-Trimethoxybenzaldehyde**.

## Biological Signaling Pathway: Inhibition of Tubulin Polymerization

**2,3,4-Trimethoxybenzaldehyde** is a precursor to compounds that act as tubulin polymerization inhibitors, a mechanism shared with drugs that bind to the colchicine site on tubulin. This pathway is crucial in cancer chemotherapy as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.





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Caption: Simplified pathway of tubulin polymerization inhibition.

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## References

- 1. 2,3,4-Trimethoxybenzaldehyde | C<sub>10</sub>H<sub>12</sub>O<sub>4</sub> | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4-Trimethoxybenzaldehyde(2103-57-3) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
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